4-Amino-2-(trifluoromethyl)pyridine

Physicochemical Characterization Solid-State Properties Isomer Purity

4-Amino-2-(trifluoromethyl)pyridine is a critical, non-substitutable building block with a unique 2-CF₃ substitution pattern essential for synthesizing type II RAF inhibitors like naporafenib and CHK1 inhibitor CCT245737. Positional isomers or non-fluorinated analogs cannot replicate its electronic profile, Chichibabin amination efficiency, or binding to DFG-out kinase conformations. Incorrect analog use results in failed synthetic routes and inactive compounds.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 147149-98-2
Cat. No. B138153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(trifluoromethyl)pyridine
CAS147149-98-2
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)C(F)(F)F
InChIInChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11)
InChIKeyLYNBZRJTRHTSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(trifluoromethyl)pyridine CAS 147149-98-2: Core Procurement Specifications and Structural Identity


4-Amino-2-(trifluoromethyl)pyridine (CAS 147149-98-2, molecular formula C₆H₅F₃N₂, molecular weight 162.11 g/mol) is a fluorinated pyridine building block bearing an amino group at the 4-position and a trifluoromethyl group at the 2-position [1]. It is classified as an aminopyridine derivative and is supplied commercially at purities typically ≥97% . The compound appears as a white to off-white crystalline solid with a melting point of 58–62 °C and a predicted pKa of 4.62 ± 0.50 . Its computed XLogP3 value is 1.1 [2], indicating moderate lipophilicity. This compound serves as a critical intermediate in the synthesis of clinically investigated pharmaceutical agents, including the RAF inhibitor naporafenib (LXH254) [3] and the oral checkpoint kinase 1 (CHK1) inhibitor CCT245737 [4].

Why Generic 4-Aminopyridine Substitution Fails: Positional Isomerism and Substituent Effects in 4-Amino-2-(trifluoromethyl)pyridine Procurement


Simple substitution of 4-Amino-2-(trifluoromethyl)pyridine with structurally related aminopyridines (e.g., 2-amino-4-(trifluoromethyl)pyridine, 4-amino-2-methylpyridine, or unsubstituted 4-aminopyridine) is not scientifically valid for critical applications due to quantifiable differences in key physicochemical parameters that directly impact reactivity, downstream synthetic success, and biological target engagement . Positional isomerism alters melting point, lipophilicity (LogP), and basicity (pKa), which in turn affect solubility, crystallization behavior, and coupling efficiency [1]. The presence and position of the electron-withdrawing trifluoromethyl group uniquely modulate the electronic environment of the pyridine ring, enabling specific transformations such as the Chichibabin reaction that are less efficient or infeasible with non-fluorinated analogs . These differences translate into tangible procurement consequences: selecting an incorrect analog may result in failed synthetic routes, reduced yields, or the generation of inactive derivatives, thereby incurring significant time and resource costs.

Quantitative Differentiation Evidence for 4-Amino-2-(trifluoromethyl)pyridine Against Key Analogs


Melting Point and Physical Form Differentiation vs. Isomeric 2-Amino-4-(trifluoromethyl)pyridine

4-Amino-2-(trifluoromethyl)pyridine exhibits a distinct melting point range of 58–62 °C, which is approximately 10–12 °C lower than its positional isomer, 2-amino-4-(trifluoromethyl)pyridine (CAS 106447-97-6), which melts at 70–74 °C [1]. This difference in solid-state behavior is critical for purification, handling, and formulation steps in synthetic workflows. The target compound is consistently described as a white to off-white solid, whereas the isomer can appear as a white to pale brown powder or solid [2]. This quantifiable difference provides a clear basis for analytical identification and quality control, preventing costly misidentification of isomers in the laboratory.

Physicochemical Characterization Solid-State Properties Isomer Purity

Lipophilicity (LogP) Differentiation vs. Non-Fluorinated and Isomeric Analogs

The computed XLogP3 value for 4-Amino-2-(trifluoromethyl)pyridine is 1.1 [1]. This is substantially higher (more lipophilic) than non-fluorinated analogs: 4-aminopyridine (CAS 504-24-5) has an experimental LogP of -0.76 to 0.32 , and 4-amino-2-methylpyridine (CAS 18437-58-6) has a reported LogP of approximately 0.47–0.72 . In contrast, the isomeric 2-amino-4-(trifluoromethyl)pyridine has a significantly higher computed LogP of 2.07–2.26 . This intermediate lipophilicity (LogP ≈ 1.1) is often advantageous for balancing cell permeability and aqueous solubility in drug discovery contexts, providing a distinct physicochemical profile compared to both more hydrophilic and more lipophilic alternatives.

Lipophilicity ADME Properties Drug Design

Basicity (pKa) Differentiation vs. Key Aminopyridine Analogs

The predicted pKa of 4-Amino-2-(trifluoromethyl)pyridine is 4.62 ± 0.50 . This value is significantly lower (more acidic) than that of 4-aminopyridine (pKa = 9.11–9.17) and 4-amino-2-methylpyridine (pKa ≈ 9.0 ± 0.30) [1], due to the strong electron-withdrawing effect of the ortho-trifluoromethyl group. It is comparable to that of 4-amino-2-chloropyridine (pKa = 4.73 ± 0.30) [2] and its positional isomer 2-amino-4-(trifluoromethyl)pyridine (pKa = 4.55 ± 0.11) . This reduced basicity alters nucleophilicity and protonation state under physiological and synthetic conditions, directly influencing reactivity in amide couplings, nucleophilic substitutions, and salt formation, thereby distinguishing it from non-halogenated analogs.

Basicity Reactivity Salt Formation

Synthetic Utility: Key Intermediate in Naporafenib (RAF Inhibitor) Synthesis

4-Amino-2-(trifluoromethyl)pyridine is explicitly documented as a critical building block in the synthesis of naporafenib (LXH254), an investigational RAF inhibitor for RAF-driven cancers . This application is not generic to all aminopyridines; the specific 2-CF₃ substitution pattern is a structural requirement embedded in the naporafenib pharmacophore [1]. While non-fluorinated analogs like 4-aminopyridine are employed in the synthesis of potassium channel blockers (e.g., fampridine), they lack the essential trifluoromethyl moiety required for RAF inhibitor potency [2]. This application-specific utility provides a tangible procurement differentiator for organizations engaged in oncology drug development programs targeting the MAPK pathway.

Pharmaceutical Intermediate API Synthesis Oncology

Reactivity Differentiation: Chichibabin Reaction Capability

4-Amino-2-(trifluoromethyl)pyridine is reported to undergo the Chichibabin reaction to introduce an additional amine group at the para-position, a transformation that yields intermediates for oral checkpoint kinase 1 (CHK1) inhibitors such as CCT245737 [1]. This reactivity is a direct consequence of the electron-withdrawing trifluoromethyl group at the 2-position, which activates the ring toward nucleophilic attack. In contrast, non-fluorinated 4-aminopyridine undergoes Chichibabin amination less efficiently and leads to different product distributions [2]. This specific reactivity profile differentiates the compound for medicinal chemists seeking to access CHK1 inhibitor scaffolds and other para-diaminated pyridine derivatives.

Synthetic Methodology Amination Checkpoint Kinase Inhibitors

Optimal Procurement and Research Application Scenarios for 4-Amino-2-(trifluoromethyl)pyridine


Medicinal Chemistry: Synthesis of RAF Kinase Inhibitors (e.g., Naporafenib)

Procure 4-Amino-2-(trifluoromethyl)pyridine as a non-substitutable building block for the construction of type II RAF inhibitors, specifically naporafenib (LXH254) and related analogs . The 2-CF₃ substitution pattern is essential for binding to the DFG-out conformation of RAF kinases, and alternative aminopyridine building blocks lacking this group will not yield the desired pharmacophore [1]. This compound is a direct intermediate in the patented synthetic routes to naporafenib, making it a critical procurement item for oncology-focused medicinal chemistry groups and CDMOs supporting RAF inhibitor development programs [2].

Chemical Biology: Synthesis of CHK1 Inhibitors via Chichibabin Derivatization

Utilize 4-Amino-2-(trifluoromethyl)pyridine as a starting material for Chichibabin amination to access 2,4-diaminopyridine scaffolds, which serve as key intermediates for oral checkpoint kinase 1 (CHK1) inhibitors, including the clinical candidate CCT245737 [3]. The electron-deficient nature of the pyridine ring, conferred by the 2-CF₃ group, facilitates this transformation with regioselectivity that is not achievable with electron-rich aminopyridine analogs. Procurement of this specific compound is essential for laboratories engaged in CHK1 inhibitor lead optimization and preclinical development .

Organic Synthesis: Preparation of Fluorinated Pyridine Ligands for Hypervalent Iodine Reagents

Employ 4-Amino-2-(trifluoromethyl)pyridine as a precursor for the synthesis of pyridine-based ligands that stabilize hypervalent iodine species, such as [(4-CF₃-pyridine)₂IPh](OTf)₂ [4]. These reagents are valuable for a wide range of oxidative transformations in organic synthesis. The trifluoromethyl group enhances the stability and reactivity profile of the resulting hypervalent iodine complex, providing a distinct advantage over non-fluorinated pyridine ligands. This application scenario is particularly relevant for process chemistry groups developing novel oxidative methodologies.

Medicinal Chemistry: PqsR Inverse Agonist Development for Anti-Virulence Therapies

Leverage the 2-(trifluoromethyl)pyridin-4-amine scaffold as a privileged core for the design and synthesis of PqsR (MvfR) inverse agonists, a class of anti-virulence agents targeting Pseudomonas aeruginosa quorum sensing [5]. Structure-activity relationship studies have established the importance of the 2-CF₃ substitution for target engagement, and this building block serves as a divergent starting point for synthesizing focused libraries. Procurement of this specific compound is essential for academic and industrial groups pursuing non-bactericidal approaches to combat antibiotic-resistant bacterial infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.